molecular formula C14H19N3O3 B3011879 Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate CAS No. 1284243-57-7

Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B3011879
CAS No.: 1284243-57-7
M. Wt: 277.324
InChI Key: NQNBJFUNTLYOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a piperazine-based chemical building block protected by a tert-butyloxycarbonyl (Boc) group, designed for research and development applications. Compounds featuring the piperazine-carboxylate scaffold are of significant interest in medicinal chemistry and drug discovery. The structure combines a piperazine-3-one core with a pyridinyl substituent, making it a potential intermediate for the synthesis of more complex molecules that target various biological pathways. Piperazine derivatives are commonly explored in pharmaceutical research for their potential bioactivity. For instance, structurally similar compounds have been investigated as integrin inhibitors, which are relevant in thrombosis and autoimmune diseases . Other piperazine-based molecules have shown promise as multi-target therapeutic agents with anticonvulsant and potential analgesic properties, acting on targets such as the TRPV1 channel, voltage-gated sodium channels, and calcium channels . This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-oxo-4-pyridin-3-ylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-7-8-17(12(18)10-16)11-5-4-6-15-9-11/h4-6,9H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNBJFUNTLYOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine carboxylic acids or their derivatives. One common method includes the use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be prepared by reducing the corresponding nitro compound using palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere is commonly used for reduction reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The specific mechanism of action for tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity and influencing cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Stability/Reactivity Reference
Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate Bromo, cyclopentyl, methyl, pyrido-pyrimidinyl ~700 (estimated) Intermediate for CDK4/6 inhibitors (e.g., Palbociclib) Stable under nitrogen; synthesized in 81% yield via Buchwald-Hartwig coupling
Tert-butyl 4-(2-methyl-6-(methylcarbamoyl)pyridin-3-yl)piperazine-1-carboxylate Methylcarbamoyl, methyl 335 ([M+H]+) Preclinical kinase inhibitor intermediate Stable in reverse-phase chromatography; 82% yield
Tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate Phenyl spacer, pyridin-3-yl 368 (calculated) Dopamine D2 receptor ligand precursor Synthesized via Suzuki coupling (45% yield)
Tert-butyl 4-(6-(hydroxyamino)pyridin-3-yl)piperazine-1-carboxylate Hydroxyamino 294 (calculated) Palbociclib impurity standard Validated for FDA compliance; used in toxicity studies
Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydrotriazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Triazino-thieno-isoquinolinyl ~500 (estimated) Kinase inhibitor intermediate Synthesized via nucleophilic substitution; no stability data
Key Observations:

Substituent Impact on Reactivity: Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, facilitating cross-coupling reactions. Methylcarbamoyl groups () improve solubility but may reduce metabolic stability. Hydroxyamino substituents () increase polarity, critical for impurity profiling in regulatory submissions.

Synthetic Yields: Buchwald-Hartwig couplings (e.g., ) achieve yields >80% with Pd catalysts.

Stability: Boc-protected analogs are generally stable under inert conditions but may degrade in acidic environments (e.g., simulated gastric fluid ).

Physicochemical and Pharmacological Properties

  • Solubility : Boc groups improve lipophilicity, whereas pyridinyl and carbamoyl substituents enhance aqueous solubility .
  • Biological Activity: Pyridin-3-yl analogs (e.g., ) show affinity for kinase ATP-binding pockets via π-π interactions. 3-oxo groups (as in the target compound) may mimic carbonyl interactions in enzyme active sites, a feature exploited in oxazolidinone-based antibiotics .

Biological Activity

Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3O2C_{14}H_{21}N_{3}O_{2} with a molar mass of approximately 263.34 g/mol. The compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group, which contributes to its biological activity.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of piperazine can inhibit the proliferation of various cancer cell lines, including breast cancer and non-small cell lung cancer.

Case Study:
A study published in MDPI demonstrated that certain piperazine derivatives displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation . This suggests that this compound could be evaluated for similar anticancer properties.

2. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Piperazine derivatives are widely recognized for their antibacterial and antifungal activities.

Research Findings:
In a study evaluating various piperazine compounds, it was found that modifications in the structure could lead to enhanced antibacterial efficacy against strains such as E. coli and Staphylococcus aureus. The incorporation of pyridine rings often increased the bioactivity due to improved interaction with bacterial targets .

3. Enzyme Inhibition

This compound may also exhibit enzyme inhibitory properties, particularly targeting acetylcholinesterase (AChE) and urease.

Experimental Data:
In vitro assays have demonstrated that certain piperazine derivatives can inhibit AChE activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition rates varied significantly based on the specific substitutions on the piperazine ring .

Research Findings Summary

Activity TypeCompound/DerivativesIC50/EC50 ValuesReference
AnticancerPiperazine derivatives0.126 μMMDPI
AntimicrobialVarious piperazinesNot specifiedSciELO
Enzyme InhibitionAChE inhibitorsVariesSciELO

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-oxo-4-(pyridin-3-yl)piperazine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • Piperazine ring functionalization : Introduction of the pyridin-3-yl group through Suzuki-Miyaura coupling using tert-butyl piperazine-1-carboxylate and pyridinyl boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Ketone formation : Oxidation of a secondary alcohol intermediate using mild oxidizing agents (e.g., MnO₂) to yield the 3-oxo group .
  • Boc protection : Use of tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the piperazine nitrogen .

Q. Key data :

MethodReagents/ConditionsYieldReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF, 110°C, 12 h45–91%
OxidationMnO₂, CH₂Cl₂, RT, 2 h79%

Q. How is the compound characterized structurally?

  • NMR spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.4–1.5 ppm), pyridinyl protons (δ ~7.3–8.8 ppm), and piperazine NH (δ ~3.0–3.5 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at δ ~155–165 ppm, pyridinyl carbons at δ ~120–150 ppm .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) observed via ESI-MS at m/z 332–372 .

Q. What preliminary biological activities are associated with this compound?

The compound serves as a precursor for prolyl-hydroxylase (PHD) inhibitors, which modulate hypoxia-inducible factor (HIF) pathways. Its pyridinyl and piperazine moieties enable binding to enzyme active sites, as seen in analogs like Izilendustat .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst selection : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced coupling efficiency in Suzuki reactions .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Microwave-assisted synthesis at 100°C reduces reaction time from 12 h to 3 h while maintaining yield (~91%) .

Case study : A 60% yield via Method B (HCl-mediated deprotection) was improved to 79% by switching to aqueous THF under mild acidic conditions .

Q. How do steric and electronic effects of the pyridinyl group influence reactivity?

  • Steric hindrance : The pyridin-3-yl group’s ortho-substitution limits nucleophilic attack on the piperazine ring, favoring regioselective modifications at the para position .
  • Electronic effects : The nitrogen in pyridine enhances electrophilicity of adjacent carbons, facilitating cross-coupling reactions (e.g., with boronic acids) .

Example : In Suzuki reactions, electron-withdrawing groups on pyridine increase oxidative addition rates with Pd catalysts .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • NMR discrepancies : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts. For example, tert-butyl protons may shift from δ 1.46 ppm in CDCl₃ to δ 1.52 ppm in DMSO-d₆ .
  • Mass spectrometry : Calibrate instruments with standard references (e.g., NaI) to ensure accuracy in m/z measurements .

Q. Data comparison :

ParameterStudy A Study B
¹H NMR (tert-butyl)δ 1.46 ppm (CDCl₃)δ 1.52 ppm (DMSO)
ESI-MS ([M+H]⁺)m/z 358.16m/z 372.2

Q. What advanced techniques validate the compound’s role in enzyme inhibition?

  • X-ray crystallography : Resolve binding modes with PHD enzymes (e.g., PDB ID 4AQ3 analogs) .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) of the compound to HIF-1α domains .
  • Kinetic assays : Monitor enzyme inhibition via UV-Vis detection of α-ketoglutarate consumption .

Q. How is the compound’s stability assessed under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and analyze via HPLC for degradation products .
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.